2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE
Overview
Description
2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE is a complex organic compound that features a benzoxazole core linked to a piperazine ring, which is further substituted with a tert-butylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE typically involves multiple steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Piperazine Substitution: The benzoxazole core is then reacted with piperazine in the presence of a suitable base, such as triethylamine, to form the piperazine-substituted benzoxazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of 2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group can enhance the compound’s binding affinity and selectivity for these targets, while the benzoxazole core can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonylated compounds.
1-(4-tert-Butylphenylsulfonyl)piperazine: A related compound with similar structural features.
Benzoxazole derivatives: A class of compounds with diverse applications in medicinal chemistry and materials science
Uniqueness
2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE is unique due to the combination of its benzoxazole core, piperazine ring, and tert-butylbenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-21(2,3)16-8-10-17(11-9-16)28(25,26)24-14-12-23(13-15-24)20-22-18-6-4-5-7-19(18)27-20/h4-11H,12-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRRBOUULIAGFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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